3-Bromo-6-methoxypyridazine
Overview
Description
3-Bromo-6-methoxypyridazine is an organic compound with the molecular formula C₅H₅BrN₂O It is a derivative of pyridazine, characterized by the presence of a bromine atom at the third position and a methoxy group at the sixth position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-6-methoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3,6-dibromopyridazine with methanol in the presence of a base. The reaction typically proceeds under reflux conditions, where the methoxy group is introduced at the sixth position, replacing one of the bromine atoms.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyridazine N-oxides. Reduction reactions can also be performed to modify the functional groups on the pyridazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be obtained.
Oxidation Products: Pyridazine N-oxides are the primary products of oxidation reactions.
Reduction Products: Reduced derivatives of this compound with modified functional groups.
Scientific Research Applications
3-Bromo-6-methoxypyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxypyridazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a chlorine atom instead of bromine.
3-Amino-6-methoxypyridazine: Contains an amino group at the third position.
3,6-Dichloro-4-methoxypyridazine: Features two chlorine atoms and a methoxy group.
Uniqueness: 3-Bromo-6-methoxypyridazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that chlorine or amino groups may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-bromo-6-methoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXQESBTCWUIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291127 | |
Record name | 3-bromo-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-29-8 | |
Record name | 17321-29-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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